molecular formula C16H12N4O2 B14281248 4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid CAS No. 134249-34-6

4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid

Cat. No.: B14281248
CAS No.: 134249-34-6
M. Wt: 292.29 g/mol
InChI Key: RVHYNPANTZWYBM-UHFFFAOYSA-N
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Description

4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and pharmaceuticals. This particular compound features a quinoline moiety, which is known for its biological activity, making it of interest in medicinal chemistry and other scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 8-aminoquinoline, which is achieved by treating it with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures. The resulting diazonium salt is then coupled with benzoic acid under alkaline conditions to form the azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium dithionite (Na2S2O4) or hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinoline carboxylic acids.

    Reduction: 8-Aminoquinoline and benzoic acid derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biological probe due to its fluorescent properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of malaria and other parasitic diseases.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid involves its interaction with biological molecules. The quinoline moiety can intercalate with DNA, disrupting the replication process. Additionally, the azo group can undergo reduction in vivo, leading to the formation of reactive intermediates that can interact with cellular components, causing cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-(4-Hydroxynaphthalen-1-yl)diazenyl]benzoic acid: Another azo compound with similar structural features but different biological activity.

    4-[(E)-(4-Hexyloxyphenyl)diazenyl]-N-phenylbenzamide: A compound with similar azo linkage but different substituents, affecting its physical and chemical properties.

Uniqueness

4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid is unique due to the presence of the quinoline moiety, which imparts significant biological activity. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.

Properties

CAS No.

134249-34-6

Molecular Formula

C16H12N4O2

Molecular Weight

292.29 g/mol

IUPAC Name

4-[(8-aminoquinolin-5-yl)diazenyl]benzoic acid

InChI

InChI=1S/C16H12N4O2/c17-13-7-8-14(12-2-1-9-18-15(12)13)20-19-11-5-3-10(4-6-11)16(21)22/h1-9H,17H2,(H,21,22)

InChI Key

RVHYNPANTZWYBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)N)N=NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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